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Compound Focus: Cvt-313

CAS No.: 199986-75-9

Cat. No.: S524588

Biochemical and Cellular Profiling at a Glance

The table below summarizes the key characteristics of CVT-313 and Flavopiridol based on the search

results.

Feature CVT-313 Flavopiridol

Primary Target CDK2 [1] Pan-CDK inhibitor (CDK1,
CDK2, CDK4, CDK?7) [2]

Reported CDK2 0.5 pM (cell-free assay) [1] Potent nanomolar range (e.qg.,

ICso0 ~100 nM) [2]

Selectivity ~8-fold selective for CDK2 over CDK1; >400-fold  Non-selective [2]

over CDK4 [3]

Reported ~1.2 pM (A549 lung carcinoma cells) [3] Inhibits proliferation at

Cellular ICso nanomolar concentrations
[2]

Cellular Outcome Inhibits Rb hyperphosphorylation, arrests cell Arrests cell cycle at both G1/S

cycle at G1/S boundary [1] and G2/M boundaries [2]
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Feature CVT-313 Flavopiridol

Binding Mode ATP-competitive (Type | inhibitor); binds in the ATP-competitive [4]
active conformation [3]

Key Structural Direct hydrogen bonds with Leu83, Asp86, Key hydrogen bonds with the
Interactions Aspl45; water-mediated interaction with Asn132  kinase hinge region [5] [6]

3]
Therapeutic Preclinical research tool; shows synergy with First CDK inhibitor in human
Utility other agents (e.g., CDK4 inhibitors) [7] [3] clinical trials [2]

Detailed Experimental Data and Protocols

For your experimental planning, here is a deeper dive into the methodologies that generated the data above.

e CVT-313 Experimental Insights

o Biochemical Assay (ICso): The reported ICso of 0.5 pM was determined using a cell-free
(enzymatic) assay that measured the inhibition of CDK2/Cyclin A activity [1].

o Cellular Proliferation Assay (ICso): The cellular ICso of 1.2 pM in A549 cells was determined
using a CellTiter-Glo (CTG) Luminescent Cell Viability Assay. This method quantifies the
number of metabolically active cells after 48 hours of drug treatment [3].

o Thermal Shift Assay: This experiment confirmed direct binding to CDK2. The study found that
CVT-313 increased the melting temperature ((T_m)) of CDK2 by 7°C, indicating a stabilizing
effect on the protein structure [3].

o Synergistic Studies: Research in melanoma cell lines showed that CVT-313 (2 uM) could
synergize with a CDK4 inhibitor (0.25 uM), leading to approximately 80% cell growth
inhibition even though each agent alone was poorly potent in that specific line [3].

e Flavopiridol Experimental Insights

o Early Landmark Studies: Flavopiridol's potent, nanomolar-level activity was established
through early preclinical studies. It demonstrated growth inhibition across various mammalian
cell lines and was found to be a potent inhibitor of multiple CDKs in cell-free assays [2].

o Clinical Trial Experience: As the first CDK inhibitor to enter human trials, it showed activity
against several cancers. A key finding was that biologically active plasma concentrations
(~300-500 nM) were achievable in patients receiving infusional flavopiridol [2].
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Mechanisms of Action and Binding

The following diagrams illustrate the distinct mechanisms and binding interactions of these two inhibitors.

Flavopiridol: Pan-CDK Inhibition CVT-313: Selective CDK2 Inhibition
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CVT-313 Binding Interactions with CDK2

CVT-313 binds in
ATP-active site (Type I)

Direct H-bonds with:
Leu83, Asp86, Aspl45

Water-mediated
H-bond with Asn132

Flavopiridol Binding (from Co-crystal structure)

Flavopiridol occupies
ATP-binding site

Forms key H-bonds with
hinge region residues

'

Interaction with Glu81
and Leu83 (via crystal structure)

Stabilizes active Chlorophenyl group
kinase conformation occupies hydrophobic region

Click to download full resolution via product page

Research Implications and Selection Guide

Your choice between CVT-313 and Flavopiridol should be guided by your specific research goals.

e Choose CVT-313 if: Your research requires selective CDK2 inhibition to isolate its biological
function, or if you are exploring synergistic drug combinations. Its well-characterized binding mode
also makes it a good starting point for medicinal chemistry efforts to design more potent analogues
[7113].

e Choose Flavopiridol if: Your goal is to achieve broad and potent CDK inhibition to induce robust
cell cycle arrest and apoptosis. It remains a valuable tool for studying the aggregate effect of pan-
CDK inhibition and provides a clinical benchmark [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s524588?utm_src=pdf-body-img
https://www.smolecule.com/products/s524588?utm_src=pdf-body
https://www.smolecule.com/products/s524588?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7718319/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7397463/
https://link.springer.com/article/10.1023/A:1006353008903
https://www.smolecule.com/products/s524588?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s524588?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

References

1. CVT-313 | CDK inhibitor | Mechanism | Concentration [selleckchem.com]

2. : the First Cyclin-Dependent Kinase Flavopiridol in Human... Inhibitor [link.springer.com]
3. Structure of cyclin-dependent kinase 2 (CDK2) in complex ... [pmc.ncbi.nim.nih.gov]

4. 6GUB: CDK2/CyclinA in complex with Flavopiridol [rcsb.org]

5. Design, Synthesis, Antiproliferative and CDK2-Cyclin A ... [pmc.ncbi.nim.nih.gov]

6. Design, synthesis, and antiproliferative and CDK2-cyclin a ... [sciencedirect.com]

7. A Precision Medicine Drug Discovery Pipeline Identifies ... [pmc.ncbi.nim.nih.gov]

To cite this document: Smolecule. [CVT-313 comparison flavopiridol CDK2 inhibition]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b524588#cvt-313-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://www.selleckchem.com/products/cvt-313.html
https://link.springer.com/article/10.1023/A:1006353008903
https://pmc.ncbi.nlm.nih.gov/articles/PMC7397463/
https://www.rcsb.org/structure/6gub
https://pmc.ncbi.nlm.nih.gov/articles/PMC1876666/
https://www.sciencedirect.com/science/article/abs/pii/S0968089606009060
https://pmc.ncbi.nlm.nih.gov/articles/PMC7718319/
https://www.smolecule.com/products/b524588#cvt-313-comparison-flavopiridol-cdk2-inhibition
https://www.smolecule.com/products/b524588#cvt-313-comparison-flavopiridol-cdk2-inhibition
https://www.smolecule.com/products/b524588#cvt-313-comparison-flavopiridol-cdk2-inhibition
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s524588?utm_src=pdf-bulk
https://www.smolecule.com/products/s524588?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/products/s524588?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

